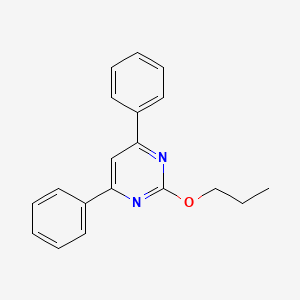

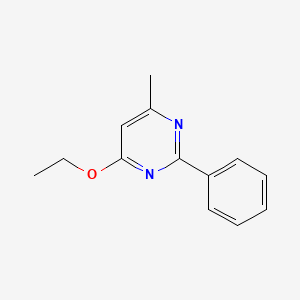

4,6-diphenyl-2-propoxypyrimidine

Overview

Description

Synthesis Analysis

The synthesis of pyrimidines can be achieved through various methods. For instance, a compound has been synthesized in two steps from 4,6-dimethyl-2-phenylpyrimidine by a double Knoevenagel reaction with 4-bromobenzaldehyde followed by a double Suzuki–Miyaura cross-coupling reaction with 4-(N, N-diphenylamino)phenylboronic acid .Molecular Structure Analysis

The molecular structure of pyrimidines can be analyzed using techniques such as Fourier transform infrared spectroscopy (FT-IR), proton nuclear magnetic resonance (NMR), and 13C nuclear magnetic resonance (13C-NMR) .Chemical Reactions Analysis

Pyrimidines can undergo various chemical reactions. For example, they can be involved in reactions with amines under microwave conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidines can vary depending on their structure and the presence of different functional groups .Mechanism of Action

Target of Action

The primary target of 4,6-diphenyl-2-propoxypyrimidine is Aurora kinase A (AURKA) . AURKA is a protein that plays a crucial role in cell division by controlling the formation of the mitotic spindle and chromosome segregation .

Mode of Action

This compound interacts with AURKA by inhibiting its activity . This inhibition is achieved through the compound’s binding to AURKA, which has been demonstrated through in silico docking experiments . The compound’s interaction with AURKA results in reduced phosphorylation of AURKA at Thr283 .

Biochemical Pathways

The inhibition of AURKA by this compound affects the cell cycle, specifically causing an accumulation in the G2/M phase . This disruption in the cell cycle can lead to downstream effects such as the induction of apoptosis .

Pharmacokinetics

The compound’s ability to inhibit aurka suggests it has sufficient bioavailability to reach its target within cells .

Result of Action

The result of this compound’s action is a reduction in clonogenicity, arrest of the cell cycle at the G2/M phase, and induction of caspase-mediated apoptotic cell death in HCT116 human colon cancer cells . This is evidenced by the triggering of cleavages of caspase-3, caspase-7, and poly (ADP-ribose) polymerase .

Advantages and Limitations for Lab Experiments

The advantages of using 4,6-diphenyl-2-propoxypyrimidine in lab experiments include its unique chemical properties, its versatility as a building block in the synthesis of various drugs and pharmaceuticals, and its ability to act as a fluorescent probe and photosensitizer. However, the limitations of using this compound in lab experiments include its high cost, the difficulty in synthesizing it, and the lack of understanding of its mechanism of action.

Future Directions

There are several future directions for the use of 4,6-diphenyl-2-propoxypyrimidine in scientific research. One direction is the development of new drugs and pharmaceuticals using this compound as a building block. Another direction is the use of this compound as a fluorescent probe for the detection of metal ions in biological systems. Additionally, the use of this compound as a photosensitizer for photodynamic therapy is an area of active research. Finally, the development of new synthetic methods for the preparation of this compound and its derivatives is an important area of future research.

Scientific Research Applications

4,6-diphenyl-2-propoxypyrimidine has been extensively used in scientific research due to its unique chemical properties. It has been used as a building block in the synthesis of various drugs and pharmaceuticals, including antiviral, anticancer, and anti-inflammatory agents. This compound has also been used as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy. In addition, this compound has been used as a ligand for the synthesis of metal complexes and as a catalyst for various organic reactions.

Safety and Hazards

properties

IUPAC Name |

4,6-diphenyl-2-propoxypyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O/c1-2-13-22-19-20-17(15-9-5-3-6-10-15)14-18(21-19)16-11-7-4-8-12-16/h3-12,14H,2,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKMZFTYDZQPPBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-bromobenzaldehyde [5-(4-nitrophenyl)-2-pyrimidinyl]hydrazone](/img/structure/B3843734.png)

![4-nitrobenzaldehyde [5-(4-nitrophenyl)-2-pyrimidinyl]hydrazone](/img/structure/B3843749.png)

![3-nitrobenzaldehyde [5-(4-nitrophenyl)-2-pyrimidinyl]hydrazone](/img/structure/B3843764.png)

![1-(4-nitrophenyl)ethanone [5-(4-nitrophenyl)-2-pyrimidinyl]hydrazone](/img/structure/B3843772.png)

![N-[(1-isobutyl-1H-imidazol-5-yl)methyl]-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B3843799.png)